

Synthesis of 3-Cyclopropylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclopropylphenol

Cat. No.: B1286756

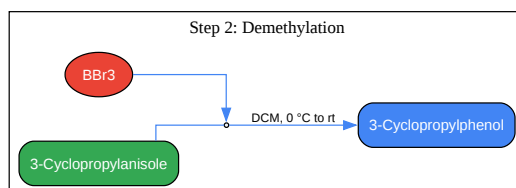
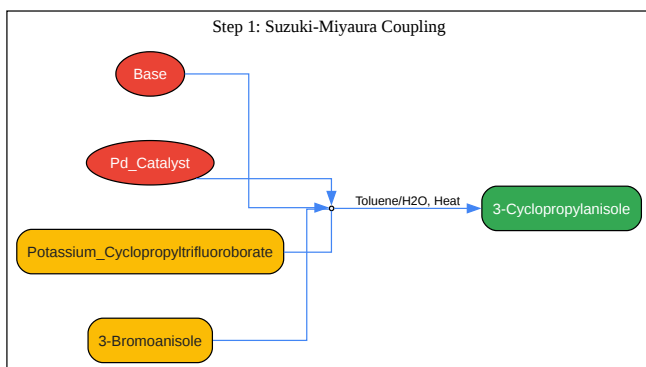
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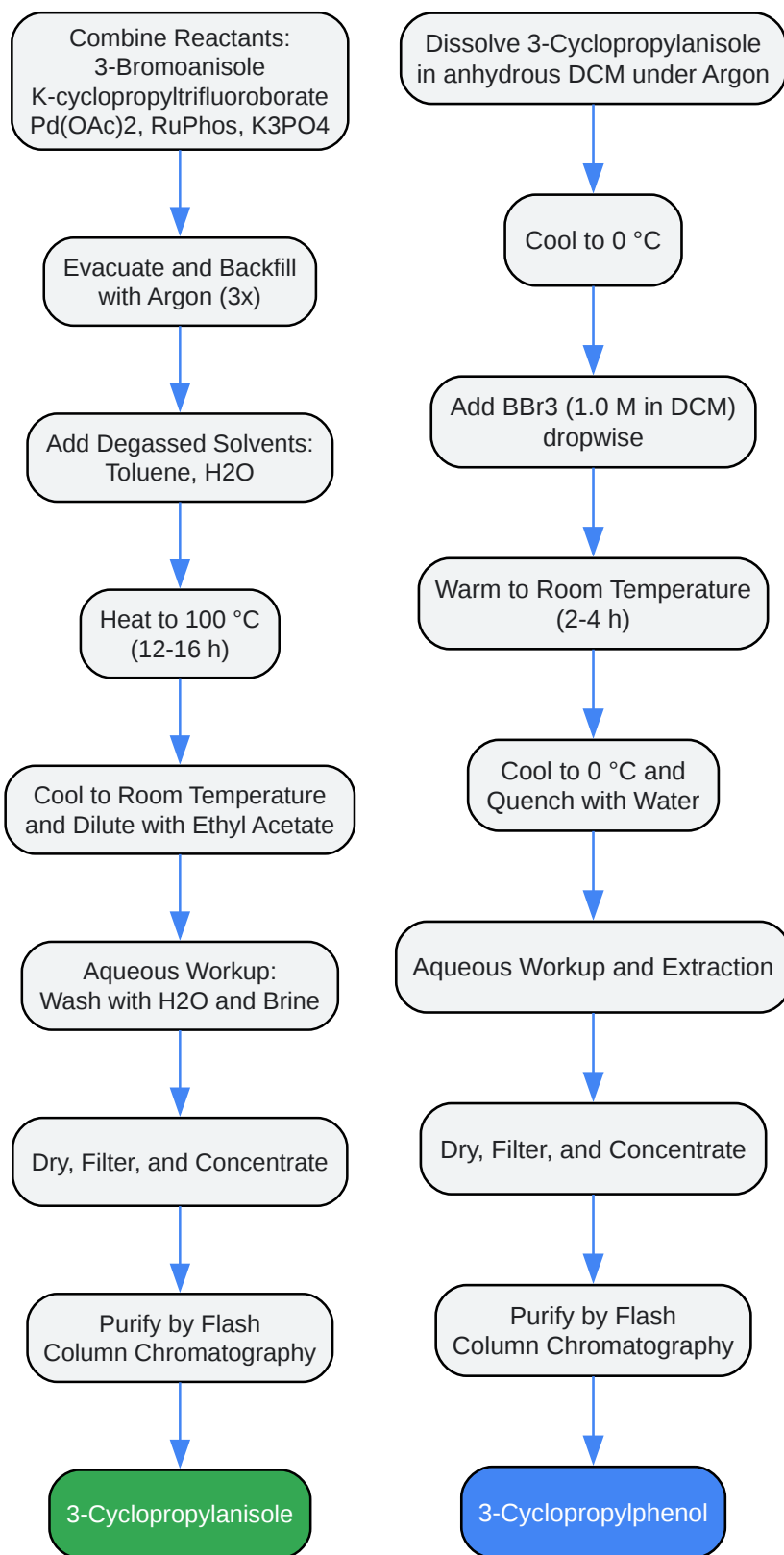
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step pathway for the synthesis of **3-cyclopropylphenol**, a valuable building block in the development of novel pharmaceutical agents. The described methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a boron tribromide-mediated demethylation. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathway to aid in its successful implementation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of **3-cyclopropylphenol** is achieved through a two-step sequence starting from the readily available 3-bromoanisole. The first step involves a Suzuki-Miyaura cross-coupling reaction between 3-bromoanisole and a cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate, to introduce the cyclopropyl moiety. The resulting intermediate, 3-cyclopropylanisole, is then subjected to demethylation to afford the target compound, **3-cyclopropylphenol**.





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